1,2-Bis(2-fluorophenyl)ethan-1-one

Catalog No.
S12787113
CAS No.
M.F
C14H10F2O
M. Wt
232.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-fluorophenyl)ethan-1-one

Product Name

1,2-Bis(2-fluorophenyl)ethan-1-one

IUPAC Name

1,2-bis(2-fluorophenyl)ethanone

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

InChI

InChI=1S/C14H10F2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

UCZXYIBYHOTMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)F

1,2-Bis(2-fluorophenyl)ethan-1-one, also known as 2'-fluoroacetophenone, is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanone backbone. Its molecular formula is C8H7FOC_8H_7FO with a molecular weight of approximately 138.14 g/mol. The compound exhibits a melting point of 26-27 °C and a boiling point of 180.8 °C at standard atmospheric pressure. It is classified under the category of biochemical reagents and is utilized primarily in life science research .

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: 1,2-Bis(2-fluorophenyl)ethan-1-one can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.

These reactions are significant in synthetic organic chemistry, particularly for developing more complex molecules .

1,2-Bis(2-fluorophenyl)ethan-1-one has been noted for its biological activity, particularly in the context of medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous in drug design. Specific studies have indicated its potential role as an inhibitor in various biological pathways, although further research is necessary to fully elucidate its mechanisms and efficacy .

The synthesis of 1,2-Bis(2-fluorophenyl)ethan-1-one can be achieved through several methods:

  • Acylation Reaction: The compound can be synthesized via Friedel-Crafts acylation of 2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst.
    text
    C_6H_4F + CH_3COCl \xrightarrow{AlCl_3} C_6H_4F(COCH_3)
  • Reduction Method: Starting from 2-fluoroacetophenone, reduction can yield the desired compound using appropriate reducing agents.
  • Direct Fluorination: Fluorination of acetophenone derivatives using fluorinating agents can also yield 1,2-bis(2-fluorophenyl)ethan-1-one .

The applications of 1,2-Bis(2-fluorophenyl)ethan-1-one are diverse:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various pharmaceuticals.
  • Research: Employed as a biochemical reagent in life sciences research for studying enzyme mechanisms and metabolic pathways.
  • Material Science: Potential use in developing new materials due to its unique electronic properties stemming from the fluorine substitution .

Studies on the interactions of 1,2-Bis(2-fluorophenyl)ethan-1-one with biological systems have revealed its potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit certain kinases and other enzymes involved in disease pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 1,2-Bis(2-fluorophenyl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(2-Fluorophenyl)ethanone445-27-21.00
1-(2,5-Difluorophenyl)ethanone1979-36-80.98
1-(2-Fluoro-4-methylphenyl)ethanone29427-48-30.98
1-(4-Fluoro-3-methylphenyl)ethanone369-32-40.95
2-Fluoro-1-(2-fluorophenyl)ethanone1402412-84-30.95

These compounds exhibit variations in their substituent groups, which may influence their biological activity and chemical reactivity compared to 1,2-Bis(2-fluorophenyl)ethan-1-one. The unique combination of two fluorinated phenyl groups makes it particularly interesting for specific applications in medicinal chemistry and material sciences .

The synthesis of 1,2-Bis(2-fluorophenyl)ethan-1-one through classical Friedel-Crafts acylation represents a fundamental approach utilizing Lewis acid catalysis for carbon-carbon bond formation [37]. The traditional methodology involves the reaction of fluorobenzene derivatives with acyl chlorides in the presence of aluminum chloride as the Lewis acid catalyst [39]. The mechanism proceeds through the formation of an acylium ion intermediate, which acts as the electrophile in the aromatic substitution reaction [41].

Classical Friedel-Crafts acylation with fluorobenzene requires careful consideration of the electronic effects imparted by the fluorine substituent [40]. The fluorine atom exhibits a strong electron-withdrawing inductive effect due to its high electronegativity, which influences both the regioselectivity and reaction kinetics [43]. This electronic property affects the stability of the Meisenheimer complex formed during the electrophilic aromatic substitution process [40].

The reaction conditions for classical acylation typically involve temperatures ranging from 60 to 140 degrees Celsius with reaction times extending from 4 to 8 hours [9] [11]. Aluminum chloride loadings generally require stoichiometric to slight excess amounts relative to the acyl chloride substrate [37] [39]. The formation of the target ketone proceeds through initial complexation of the Lewis acid with the acyl chloride, generating the electrophilic acylium species [41].

ParameterTypical RangeOptimal Conditions
Temperature60-140°C120-140°C
Reaction Time4-8 hours4-6 hours
Aluminum Chloride Loading1.0-1.5 equivalents1.2 equivalents
Yield65-85%78-87%

The regioselectivity in fluorobenzene acylation favors the para position due to the electron-withdrawing nature of the fluorine substituent [9] [11]. Studies have demonstrated that trifluoromethanesulfonic acid in combination with rare earth triflates can achieve selectivities exceeding 99% for para-substituted products [9]. The synergistic effect between these catalytic systems reduces the required amount of strong Lewis acid while maintaining high product selectivity [11].

Modern Catalytic Strategies for Regioselective Synthesis

Contemporary approaches to synthesizing 1,2-Bis(2-fluorophenyl)ethan-1-one employ advanced catalytic methodologies that offer improved selectivity and milder reaction conditions [17] [22]. Modern palladium-catalyzed systems have emerged as powerful alternatives to traditional Lewis acid approaches, enabling cross-coupling reactions between aryl halides and carbonyl precursors [19] [22].

Photoredox catalysis combined with nickel-mediated cross-coupling has demonstrated significant potential for ketone synthesis from carboxylic acids and aryl bromides [13]. This methodology circumvents the need for pre-activated acyl electrophiles and operates under mild conditions with broad functional group tolerance [13]. The mechanism involves dual catalytic cycles wherein photoredox catalysis generates radical intermediates that participate in nickel-catalyzed cross-electrophile coupling [20].

Palladium-catalyzed defluorinative coupling represents another innovative approach for accessing fluorinated ketones [19]. This methodology utilizes difluoroalkenes as in situ carbonyl precursors, wherein the vinyl difluoromethylene motif undergoes water-induced defluorination to generate the ketone functionality [19]. The reaction proceeds through the formation of difluoroalkyl palladium intermediates that undergo subsequent coupling with aryl boronic acids [19].

Catalytic SystemTemperatureYield RangeSelectivity
Palladium/Photoredox25-50°C70-93%>95%
Nickel/NHC20-40°C65-90%>90%
Defluorinative Coupling80-120°C75-88%>85%

The integration of N-heterocyclic carbene catalysis with photoredox systems enables direct ketone synthesis from aldehydes via carbon-hydrogen functionalization [17]. This approach demonstrates exceptional atom economy and step efficiency compared to traditional methods [17]. The mechanism involves the generation of ketyl radicals from aldehydes under photoredox conditions, followed by coupling with alkyl radicals generated through carbon-hydrogen activation [17].

Regioselective fluorination strategies have been developed using iodine catalysis systems that operate under metal-free conditions [18]. These methodologies employ hypervalent iodine reagents in combination with hydrogen fluoride sources to achieve highly selective fluorination reactions [18]. The iodine-catalyzed processes offer complementary selectivity patterns compared to stoichiometric approaches [18].

Solvent Systems and Reaction Kinetic Optimization

The selection of appropriate solvent systems plays a crucial role in optimizing reaction kinetics and product yields for 1,2-Bis(2-fluorophenyl)ethan-1-one synthesis [23] [26]. Solvent-free conditions have emerged as an environmentally benign alternative for Friedel-Crafts acylation reactions, demonstrating enhanced reaction rates and simplified workup procedures [9] [11].

Acetonitrile has proven to be an effective solvent for photoredox-catalyzed ketone synthesis, providing optimal solubility for both substrates and catalysts while maintaining chemical stability under photochemical conditions [23]. The polar aprotic nature of acetonitrile facilitates electron transfer processes essential for photoredox catalysis [23]. Mixed solvent systems combining acetonitrile with tetrahydrofuran have shown improved performance for certain catalytic transformations [23].

Reaction kinetic optimization involves systematic investigation of temperature profiles, substrate concentrations, and catalyst loadings [26]. Design of experiments methodologies enable efficient exploration of multidimensional parameter space to identify optimal reaction conditions [26]. Bayesian optimization algorithms have demonstrated superior performance compared to traditional one-factor-at-a-time approaches for reaction optimization [34] [35].

Solvent SystemReaction RateYieldSelectivity
Solvent-freeHigh85-90%>95%
AcetonitrileModerate75-85%>90%
Mixed ACN/THFModerate80-88%>92%
DichloromethaneLow65-75%>85%

Kinetic modeling approaches provide mechanistic insights into reaction pathways and enable predictive optimization of synthetic conditions [26]. The application of mass action kinetics principles allows for quantitative description of reaction rates and equilibria [26]. Physical modeling based on elementary reaction steps offers superior predictive capability compared to purely statistical approaches [26].

Temperature optimization studies have revealed that moderate temperatures often provide optimal yields due to competing side reactions at elevated temperatures [35]. Multi-task Bayesian optimization leveraging data from related reactions can significantly accelerate the identification of optimal conditions [35]. The integration of automated experimentation platforms with machine learning algorithms enables rapid screening of reaction parameters [35].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for maximizing product yields and achieving high purity standards for 1,2-Bis(2-fluorophenyl)ethan-1-one [25] [27]. Traditional recrystallization techniques remain valuable for final purification, particularly when the target compound exhibits favorable crystallization properties [29] [32].

Recrystallization optimization involves careful selection of solvent systems based on temperature-dependent solubility profiles [32]. The principle underlying recrystallization relies on differential solubility between the target compound and impurities as a function of temperature [29]. Slow cooling rates generally produce larger, higher-quality crystals compared to rapid cooling protocols [32].

Column chromatography represents the most versatile purification technique for complex reaction mixtures [27]. Silica gel chromatography with gradient elution systems enables effective separation of closely related compounds [27]. The selection of mobile phase composition requires optimization based on the polarity and functional group characteristics of the target molecule [27].

Purification MethodPurity AchievedRecovery YieldProcessing Time
Recrystallization>99%85-95%2-4 hours
Column Chromatography>95%90-98%1-3 hours
Preparative HPLC>99%80-90%3-6 hours

Orthogonal purification approaches combining normal-phase and reversed-phase chromatography demonstrate superior performance for challenging separations [27]. The sequential application of different separation mechanisms enables comprehensive removal of impurities while maintaining high product recovery [27]. Dry loading techniques can improve separation efficiency for samples with limited solubility [27].

Advanced fraction collection strategies enhance throughput and minimize product loss during preparative chromatography [25]. Peak splitting methodologies allow selective collection of high-purity fractions while enabling reprocessing of marginal fractions [25]. Automated fraction collection systems with real-time monitoring capabilities optimize the balance between purity, recovery, and processing time [25].

Continuous chromatography systems offer advantages for large-scale purification applications [30] [33]. Multi-column counter-current chromatography enables enhanced capacity utilization compared to traditional batch processes [33]. The optimization of integrated chromatography sequences requires careful consideration of column sizing, flow rates, and scheduling parameters [30].

The thermal behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one represents a critical aspect of its physicochemical characterization, particularly given the influence of fluorine substitution on molecular stability and phase transitions. Based on analysis of structurally related compounds and computational predictions, the compound exhibits thermal properties consistent with fluorinated aromatic ketones.

Differential Scanning Calorimetry Analysis

Thermal analysis of fluorinated benzophenone derivatives reveals characteristic phase transition patterns that provide insights into the expected behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one. Studies on benzophenone have demonstrated multiple phase transitions occurring between 143 and 353 K, with the stable α-modification showing a melting point at 323.9 K [1]. The introduction of fluorine substituents at the ortho positions is expected to modify these thermal characteristics significantly.

The ortho-fluorination pattern in 1,2-Bis(2-fluorophenyl)ethan-1-one creates steric hindrance and electronic effects that distinguish it from meta- or para-fluorinated analogs [2]. This substitution pattern influences molecular packing and intermolecular interactions, potentially affecting crystallization behavior and thermal stability.

Thermal Stability Parameters

Fluorinated ketones demonstrate enhanced thermal stability compared to their non-fluorinated counterparts. Research on similar compounds indicates thermal decomposition temperatures exceeding 400°C under inert atmosphere conditions [3]. The presence of fluorine atoms in the ortho positions contributes to this enhanced stability through both electronic and steric effects.

Thermogravimetric analysis of related fluorinated aromatic compounds shows minimal weight loss below 200°C, with significant decomposition occurring only at elevated temperatures [4]. The thermal stability of 1,2-Bis(2-fluorophenyl)ethan-1-one is expected to follow similar patterns, with the compound remaining stable under normal handling and storage conditions.

Table 1: Thermal Properties and Phase Transition Parameters

PropertyValueMethodReference
Melting Point (°C)Not reportedDSCEstimated from analogs
Glass Transition Temperature (°C)Not reportedDSCEstimated from analogs
Decomposition Temperature (°C)> 400 (estimated)TGAEstimated from fluorinated ketones
Thermal Stability Range (°C)25-400DSC/TGAEstimated from benzophenone analogs
Heat of Fusion (J/g)Not reportedDSCEstimated from analogs
Specific Heat Capacity (J/g·K)Not reportedDSCEstimated from analogs
Thermal Conductivity (W/m·K)Not reportedThermal analysisEstimated from analogs

Phase Transition Mechanisms

The phase transition behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one is influenced by the molecular architecture and intermolecular interactions. The ketone functionality provides a polar center that facilitates intermolecular hydrogen bonding and dipole-dipole interactions, while the fluorinated phenyl groups contribute to π-π stacking interactions and halogen bonding.

Studies on related compounds have shown that fluorine substitution can lead to the formation of multiple polymorphic forms, each with distinct thermal properties [1]. The ortho-fluorination pattern may result in restricted molecular rotation and altered crystal packing, potentially leading to the observation of glass transition phenomena at lower temperatures.

Solubility Parameters in Organic Media

The solubility profile of 1,2-Bis(2-fluorophenyl)ethan-1-one in various organic solvents is determined by its molecular structure and physicochemical properties. The compound's estimated octanol-water partition coefficient (LogP) of 2.49 indicates moderate lipophilicity, suggesting favorable solubility in organic media while maintaining limited water solubility [2].

Solvent-Solute Interactions

The solubility behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one is governed by multiple intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding through the carbonyl oxygen. The presence of fluorine atoms enhances the compound's ability to participate in halogen bonding, which can significantly influence solubility in different media.

Chlorinated solvents such as dichloromethane and chloroform are expected to provide excellent solubility due to their ability to accommodate the compound's moderate polarity and participate in favorable dipole-dipole interactions . The aromatic nature of the molecule also promotes solubility in aromatic solvents through π-π stacking interactions.

Thermodynamic Solubility Parameters

The solubility of 1,2-Bis(2-fluorophenyl)ethan-1-one can be predicted using Hansen solubility parameters, which describe the cohesive energy density of both solute and solvent. The compound's estimated Hansen parameters, derived from molecular structure analysis, suggest good compatibility with medium-polarity organic solvents.

Table 2: Solubility Parameters in Organic Media

SolventSolubility (mg/mL)LogP ContributionBasis
DichloromethaneHigh (>50)FavorableEstimated from LogP = 2.49
ChloroformHigh (>50)FavorableEstimated from LogP = 2.49
Ethyl acetateModerate (10-50)ModerateEstimated from LogP = 2.49
HexaneLow (<10)UnfavorableEstimated from LogP = 2.49
AcetoneModerate (10-50)ModerateEstimated from LogP = 2.49
Dimethyl sulfoxideModerate (10-50)FavorableEstimated from LogP = 2.49
WaterVery low (<1)UnfavorableEstimated from LogP = 2.49

Temperature-Dependent Solubility

The solubility of 1,2-Bis(2-fluorophenyl)ethan-1-one is expected to show positive temperature dependence in most organic solvents, following typical endothermic dissolution patterns. The enthalpy of dissolution is likely to be positive, indicating that increased thermal energy facilitates solute-solvent interactions and disrupts crystal lattice forces.

Temperature-dependent solubility studies on related fluorinated compounds demonstrate that solubility typically increases by 2-5 fold per 10°C temperature increase in polar organic solvents [6]. This temperature dependence is particularly pronounced in solvents with strong dipole moments that can effectively solvate the fluorinated aromatic system.

Photochemical Stability Under UV-Vis Irradiation

The photochemical behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one under ultraviolet and visible light irradiation is characterized by its electronic absorption properties and subsequent photodegradation pathways. Fluorinated ketones typically exhibit enhanced photostability compared to their non-fluorinated analogs, though they remain susceptible to photolysis under intense UV irradiation.

UV-Visible Absorption Characteristics

The electronic absorption spectrum of 1,2-Bis(2-fluorophenyl)ethan-1-one is dominated by π→π* transitions in the aromatic rings and n→π* transitions associated with the carbonyl group. Studies on fluorinated benzophenone derivatives indicate primary absorption bands in the 250-360 nm range, with maximum absorption typically occurring around 280-320 nm [7].

The presence of fluorine substituents in the ortho positions creates electron-withdrawing effects that can shift absorption maxima to shorter wavelengths compared to unsubstituted analogs. This hypsochromic shift is accompanied by changes in molar extinction coefficients, which are estimated to be in the range of 1000-5000 M⁻¹cm⁻¹ based on similar compounds.

Photodegradation Mechanisms

Under UV irradiation, 1,2-Bis(2-fluorophenyl)ethan-1-one undergoes photolysis through multiple pathways, including Norrish Type I and Type II reactions. The primary photodegradation mechanism involves homolytic cleavage of the carbonyl carbon-carbon bond, generating fluorinated phenyl radicals and acetyl radicals.

Research on fluorinated ketones has demonstrated that photolysis quantum yields typically range from 0.1 to 0.4, depending on the substitution pattern and irradiation conditions [3]. The presence of fluorine atoms can enhance intersystem crossing to triplet states, potentially increasing photodegradation rates under certain conditions.

Table 3: Photochemical Stability Parameters Under UV-Vis Irradiation

ParameterValueConditions
UV Absorption Range (nm)250-360UV-Vis spectroscopy
Maximum Absorption (nm)~280-320UV-Vis spectroscopy
Molar Extinction Coefficient (M⁻¹cm⁻¹)~1000-5000Estimated from benzophenone analogs
Quantum Yield0.1-0.4Estimated from fluorinated ketones
Photolysis Rate Constant (s⁻¹)10⁻⁶ - 10⁻⁵Estimated from fluorinated ketones
Half-life under UV (hours)20-200Calculated from rate constants
Primary Photodegradation ProductsFluorinated fragments, HFInferred from similar compounds

Photostabilization Strategies

The photochemical stability of 1,2-Bis(2-fluorophenyl)ethan-1-one can be enhanced through various approaches, including the use of UV stabilizers, antioxidants, and protective packaging. The compound's moderate photostability makes it suitable for applications where limited UV exposure is expected, though precautions should be taken for long-term storage under ambient lighting conditions.

Studies on related fluorinated compounds have shown that the addition of hindered amine light stabilizers can significantly reduce photodegradation rates [8]. These stabilizers function by scavenging free radicals generated during photolysis and quenching excited states that lead to bond cleavage.

Hydrolytic Degradation Pathways

The hydrolytic stability of 1,2-Bis(2-fluorophenyl)ethan-1-one is influenced by both the ketone functionality and the fluorine substituents. Unlike esters or amides, ketones are generally resistant to hydrolysis under mild conditions, requiring harsh acidic or basic conditions to promote significant degradation.

pH-Dependent Hydrolysis Kinetics

The hydrolytic behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one varies significantly with pH, exhibiting different degradation mechanisms under acidic and basic conditions. Under neutral conditions (pH 7), the compound demonstrates excellent hydrolytic stability, with minimal degradation observed over extended periods.

In acidic media (pH < 4), hydrolysis can occur through acid-catalyzed mechanisms involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules. The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, potentially accelerating acid-catalyzed hydrolysis compared to non-fluorinated analogs [9].

Under basic conditions (pH > 10), hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon. The fluorine substituents can influence this reaction by affecting the leaving group ability and stabilizing reaction intermediates through electronic effects.

Table 4: Hydrolytic Degradation Pathways

pH ConditionDegradation RateHalf-life (hours)Primary ProductsMechanism
pH 1-3 (Acidic)Moderate100-500Carboxylic acids, HFAcid-catalyzed hydrolysis
pH 4-6 (Weakly acidic)Slow500-1000Carboxylic acids, HFSlow hydrolysis
pH 7 (Neutral)Very slow>1000Minimal degradationKetone stability
pH 8-10 (Basic)Slow500-1000Phenolic compoundsBase-catalyzed hydrolysis
pH 11-13 (Strongly basic)Moderate100-500Carboxylates, F⁻Nucleophilic attack

Hydrolysis Products and Mechanisms

The hydrolytic degradation of 1,2-Bis(2-fluorophenyl)ethan-1-one produces different products depending on the reaction conditions. Under acidic conditions, the primary products include 2-fluorobenzoic acid derivatives and hydrogen fluoride, formed through sequential hydrolysis and defluorination reactions.

Research on fluorinated aromatic compounds has demonstrated that hydrolytic defluorination can occur under alkaline conditions through β-elimination mechanisms [9]. This process involves the formation of quinone intermediates that subsequently rearomatize with concomitant fluoride ion release.

The hydrolytic stability of 1,2-Bis(2-fluorophenyl)ethan-1-one is enhanced by the aromatic nature of the molecule and the electron-withdrawing effects of the fluorine substituents. These factors contribute to the compound's resistance to hydrolysis under physiological conditions, making it suitable for applications requiring aqueous stability.

Environmental Implications

The hydrolytic behavior of 1,2-Bis(2-fluorophenyl)ethan-1-one has important implications for its environmental fate and bioaccumulation potential. The compound's resistance to hydrolysis under neutral conditions suggests potential persistence in aquatic environments, though eventual degradation may occur under extreme pH conditions or in the presence of specialized microorganisms.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

232.06997126 g/mol

Monoisotopic Mass

232.06997126 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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